4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile
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Overview
Description
4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . Another efficient method involves a one-pot three-component synthesis using a nanoporous catalyst formulated as ZnO@SO3H@Tropine . This approach offers excellent yields and short reaction times, making it suitable for industrial production .
Chemical Reactions Analysis
4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimido[1,2-a]benzimidazoles and benzimidazole derivatives. These compounds share structural similarities but may differ in their biological activities and therapeutic potential . For example, benzimidazole derivatives are known for their antiviral and anticancer properties, making them valuable in medicinal chemistry .
Biological Activity
4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile is a synthetic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structural features, including a fused pyrimidine and benzimidazole ring, an amino group, and a carbonitrile moiety. Its structural characteristics suggest potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN5. The presence of the 4-chloro substituent on the phenyl ring is believed to enhance its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H12ClN5 |
Molecular Weight | 299.74 g/mol |
Melting Point | 238 °C |
Biological Activity Overview
Research indicates that compounds in the pyrimido[1,2-a]benzimidazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural characteristics that allow interaction with microbial targets.
- Anticancer Activity : The compound shows promise as an anticancer agent. Studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Properties : The presence of the amino and carbonitrile groups may contribute to anti-inflammatory effects.
Anticancer Activity
A study evaluating the anticancer potential of related benzimidazole derivatives reported significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds demonstrated higher activity in 2D cell culture assays compared to 3D assays, indicating their potential as effective anticancer agents with lower toxicity profiles .
Antimicrobial Studies
Research conducted on various substituted pyrimidine derivatives highlighted their antimicrobial properties. Compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- DNA Binding : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, which could be a pathway for their anticancer activity .
- Enzyme Interaction : Interaction studies suggest potential binding with enzymes or receptors involved in cancer progression or microbial resistance mechanisms .
Properties
Molecular Formula |
C17H12ClN5 |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile |
InChI |
InChI=1S/C17H12ClN5/c18-11-7-5-10(6-8-11)15-12(9-19)16(20)23-14-4-2-1-3-13(14)21-17(23)22-15/h1-8,15H,20H2,(H,21,22) |
InChI Key |
MCEREHDEVFUTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=CC=C(C=C4)Cl)C#N)N |
Origin of Product |
United States |
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